![molecular formula C21H21N5O2 B2803956 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1358987-31-1](/img/structure/B2803956.png)
2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tumor Activity
The compound exhibits promising anti-tumor activity. Specifically, one derivative, 22i, demonstrated excellent inhibition against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, 22i displayed superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
DNA Intercalation Activity
Another interesting application lies in its DNA intercalation properties. Seventeen novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, which share similar structural features, were designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells. These compounds exhibit potential as anticancer agents due to their ability to interact with DNA .
Synthesis Methodology
The compound can be synthesized through electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization. This approach provides an effective means for obtaining 1,2,4-triazolo-[4,3-a]pyrazine .
properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-9-11-15(12-10-14)22-19(27)13-25-16-7-5-6-8-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDADAHOXZXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide |
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